1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate
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Overview
Description
1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate is a complex organic compound that features a thiazolidine ring, a naphthyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate typically involves multiple steps. One common approach is the cyclization of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by reaction with oxalyl chloride in dry acetonitrile at elevated temperatures . This method yields thiazolidine derivatives with high purity and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted thiazolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate involves its interaction with various molecular targets. The thiazolidine ring is known to inhibit enzymes such as metalloproteinases and phospholipase A2, leading to anti-inflammatory effects . Additionally, the compound’s ability to interact with cellular receptors and signaling pathways contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share the thiazolidine core and exhibit similar biological activities.
2,3-Dihydro-1,3-thiazoles: These derivatives also possess a thiazolidine-like structure and are known for their antiparasitic and kinase inhibitory activities.
Uniqueness
1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate is unique due to its combination of a thiazolidine ring with a naphthyl and benzenesulfonate moiety. This structural complexity enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C24H22ClN3O4S2 |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
[1-[(E)-[(E)-(4-oxo-5-propan-2-yl-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]naphthalen-2-yl] 3-chloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H22ClN3O4S2/c1-14(2)22-23(29)27-24(33-22)28-26-13-19-18-7-5-4-6-16(18)9-11-21(19)32-34(30,31)17-10-8-15(3)20(25)12-17/h4-14,22H,1-3H3,(H,27,28,29)/b26-13+ |
InChI Key |
YMWNIHGZLVVQFU-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/N=C/4\NC(=O)C(S4)C(C)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=NN=C4NC(=O)C(S4)C(C)C)Cl |
Origin of Product |
United States |
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